molecular formula C9H8N2O3 B13121524 2-Amino-1-hydroxy-1H-indole-3-carboxylic acid CAS No. 73154-81-1

2-Amino-1-hydroxy-1H-indole-3-carboxylic acid

Cat. No.: B13121524
CAS No.: 73154-81-1
M. Wt: 192.17 g/mol
InChI Key: VFKSNRDBEJCGOX-UHFFFAOYSA-N
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Description

2-Amino-1-hydroxy-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 2-Amino-1-hydroxy-1H-indole-3-carboxylic acid involves several steps. One common method includes the use of hypervalent iodine reagents and the Larock annulation . The process typically starts with the preparation of the indole nucleus, followed by the introduction of amino and hydroxy groups under specific reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Amino-1-hydroxy-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like methanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-1-hydroxy-1H-indole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-hydroxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit viral replication by interfering with viral enzymes or enhance immune responses by modulating signaling pathways .

Comparison with Similar Compounds

2-Amino-1-hydroxy-1H-indole-3-carboxylic acid can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

73154-81-1

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

2-amino-1-hydroxyindole-3-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c10-8-7(9(12)13)5-3-1-2-4-6(5)11(8)14/h1-4,14H,10H2,(H,12,13)

InChI Key

VFKSNRDBEJCGOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2O)N)C(=O)O

Origin of Product

United States

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